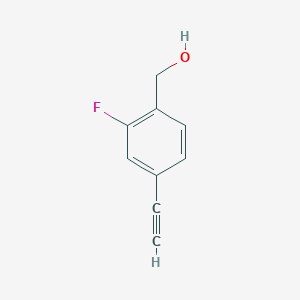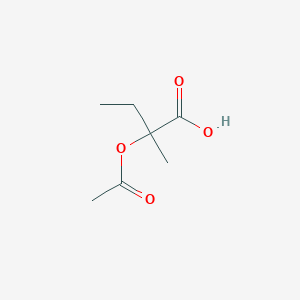
2-(Acetyloxy)-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetyloxy)-2-methylbutanoic acid is an organic compound characterized by the presence of an acetyloxy group attached to a methylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetyloxy)-2-methylbutanoic acid typically involves the esterification of 2-methylbutanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using acetic anhydride and 2-methylbutanoic acid. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(Acetyloxy)-2-methylbutanoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-methylbutanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed:
Hydrolysis: 2-methylbutanoic acid and acetic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2-(Acetyloxy)-2-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis, releasing acetic acid, which can then participate in various biochemical processes. The compound may also interact with enzymes, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
2-(Acetyloxy)benzoic acid (Aspirin): Both compounds contain an acetyloxy group, but differ in their core structures.
2-(Acetyloxy)propanoic acid: Similar ester functionality but with a different carbon backbone.
Uniqueness: 2-(Acetyloxy)-2-methylbutanoic acid is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
90364-65-1 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-acetyloxy-2-methylbutanoic acid |
InChI |
InChI=1S/C7H12O4/c1-4-7(3,6(9)10)11-5(2)8/h4H2,1-3H3,(H,9,10) |
InChI Key |
IWLSSGJGHVYXTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




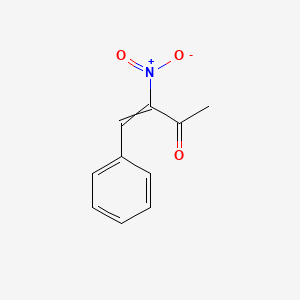
![4,8-Methanothiazolo[5,4-c]azocine(9CI)](/img/structure/B13980189.png)
![Tetrapotassium;[3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate;hydrate](/img/structure/B13980201.png)

![3-{8-[(3,4-Dimethoxyphenyl)amino]imidazo[1,2-A]pyrazin-6-Yl}benzamide](/img/structure/B13980209.png)

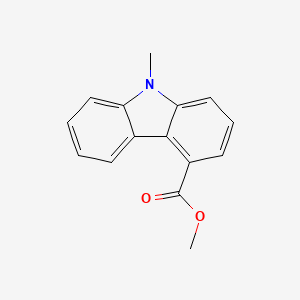
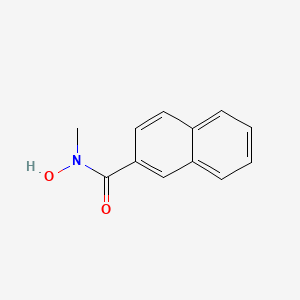

![2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13980236.png)

